Acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol
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Overview
Description
Acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol is an organic compound that features both an acetic acid moiety and a sulfanyl group attached to a pentenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol typically involves multiple steps:
Formation of the Pent-4-en-2-ol Backbone: This can be achieved through the aldol condensation of acetaldehyde and 3-methylbutanal, followed by reduction.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using 4-methylbenzenethiol and a suitable leaving group on the pentenol backbone.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the pentenol backbone, converting it to a saturated alcohol.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Saturated Alcohols: From reduction reactions.
Various Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Pathways: It can modulate signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;2-methyl-1-(4-methylphenyl)sulfanylbutan-2-ol
- Acetic acid;2-methyl-1-(4-methylphenyl)sulfanylhex-4-en-2-ol
Uniqueness
- Structural Features : The presence of both an acetic acid moiety and a sulfanyl group attached to a pentenol backbone makes it unique.
- Reactivity : Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds.
Properties
CAS No. |
880095-25-0 |
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Molecular Formula |
C15H22O3S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol |
InChI |
InChI=1S/C13H18OS.C2H4O2/c1-4-9-13(3,14)10-15-12-7-5-11(2)6-8-12;1-2(3)4/h4-8,14H,1,9-10H2,2-3H3;1H3,(H,3,4) |
InChI Key |
SOEUIHBILCWABE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(C)(CC=C)O.CC(=O)O |
Origin of Product |
United States |
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